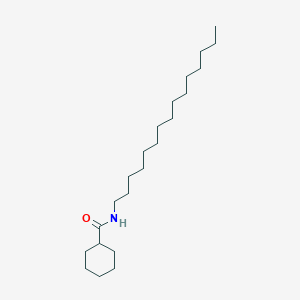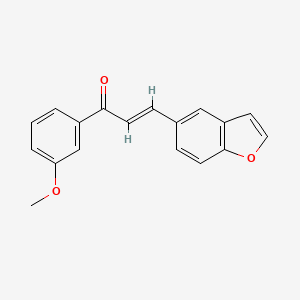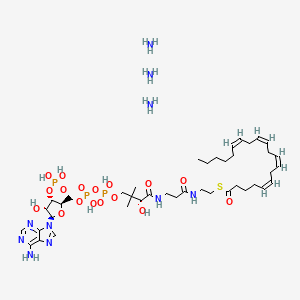
Hpk1-IN-36
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hpk1-IN-36 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1 (HPK1), a serine/threonine kinase involved in the regulation of immune responses. HPK1 plays a crucial role in negatively regulating T-cell activation and is considered a potential target for cancer immunotherapy .
準備方法
The synthesis of Hpk1-IN-36 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
化学反応の分析
Hpk1-IN-36 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Hpk1-IN-36 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, this compound has shown potential in enhancing antitumor immunity by improving T-cell functions and increasing the avidity of the T-cell receptor to recognize tumor-associated antigens . Additionally, this compound has been studied for its role in regulating T-cell exhaustion and enhancing cytokine production in T cells .
作用機序
The mechanism of action of Hpk1-IN-36 involves the inhibition of HPK1, which is a key inhibitory signaling node associated with T-cell exhaustion. By inhibiting HPK1, this compound enhances T-cell activation and proliferation, leading to improved immune responses against tumors . The molecular targets and pathways involved include the T-cell receptor signaling pathway and the downstream signaling molecules such as linker of activated T cells (LAT) and phospholipase Cγ1 .
類似化合物との比較
Hpk1-IN-36 is unique in its high selectivity and potency as an HPK1 inhibitor. Similar compounds include other HPK1 inhibitors such as Compound 1 and KHK-6, which also target HPK1 and enhance T-cell activation . this compound stands out due to its superior selectivity and efficacy in preclinical studies .
特性
分子式 |
C22H24ClF3N6O2 |
|---|---|
分子量 |
496.9 g/mol |
IUPAC名 |
6-methoxy-4-(methylaminomethyl)-2-[6-[4-(4,4,4-trifluorobutan-2-yl)-1,2,4-triazol-3-yl]pyridin-2-yl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C22H23F3N6O2.ClH/c1-13(9-22(23,24)25)31-12-27-29-20(31)18-5-4-6-19(28-18)30-11-17-14(10-26-2)7-15(33-3)8-16(17)21(30)32;/h4-8,12-13,26H,9-11H2,1-3H3;1H |
InChIキー |
DVGUKSNGJRWJLX-UHFFFAOYSA-N |
正規SMILES |
CC(CC(F)(F)F)N1C=NN=C1C2=NC(=CC=C2)N3CC4=C(C=C(C=C4C3=O)OC)CNC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


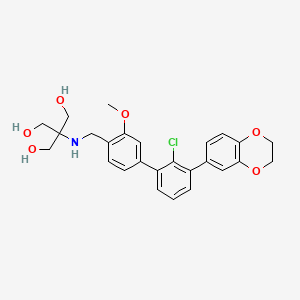
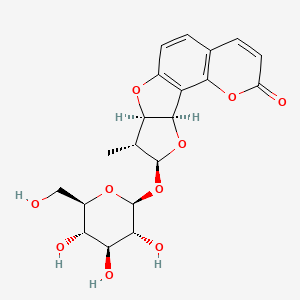

![1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide](/img/structure/B12379429.png)
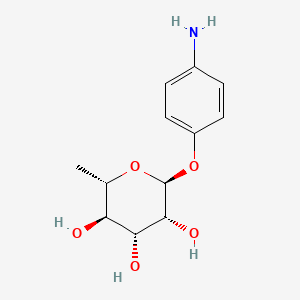
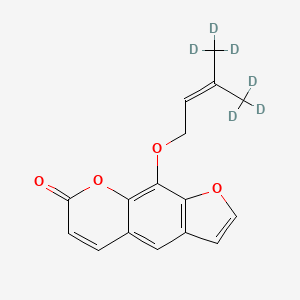
![3-(7,7-dimethyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-yl)-1H-indole-7-carbonitrile](/img/structure/B12379451.png)




